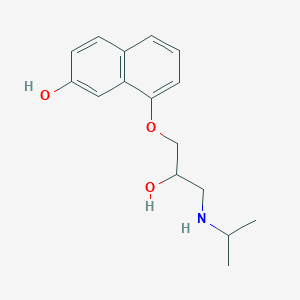

(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl (2R,5R)-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related cyclohexene and cyclohexanone derivatives often involves ring-closing metathesis and diastereoselective Grignard reactions, leveraging readily available starting materials like L-serine for constructing complex cycloalkene skeletons (Cong & Yao, 2006). Another approach utilizes palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes to synthesize heterocyclic derivatives (Bacchi et al., 2005).

Molecular Structure Analysis

The molecular structure of compounds related to the target molecule has been determined through methods like X-ray diffraction analysis, which confirms the configuration of synthesized derivatives and aids in understanding their 3D conformation and reactivity (Bacchi et al., 2005).

Chemical Reactions and Properties

The reactivity of cyclohexene and cyclohexanone derivatives includes a variety of reactions such as diene synthesis, acetylation, reduction, and epoxidation. These reactions are crucial for modifying the chemical structure to achieve desired properties and functionalities (Sirat, Thomas, & Tyrrell, 1979).

Wissenschaftliche Forschungsanwendungen

Chemical Transformations and Synthesis

In the realm of chemical synthesis, the compound has been involved in various transformations and synthesis processes. For instance, uncommon transformations of related compounds under treatment with bases have led to a range of products, showing the compound's versatility in synthetic organic chemistry (Ivanova et al., 2006). Additionally, the synthesis of enantiomerically pure compounds has been reported, further demonstrating the compound's potential in the synthesis of stereochemically complex molecules (Rosenquist Å et al., 1996).

Biological and Medicinal Chemistry

In biological and medicinal chemistry, derivatives of the compound have been synthesized and tested for various biological activities. Studies have explored the synthesis and biological evaluation of related compounds, with some being tested for antiviral activity against HIV-1 and HBV (Liu et al., 2000). Furthermore, research has delved into the enantioselectivity of muscarinic antagonists, providing valuable insights into the stereochemical aspects influencing biological activity (Romanelli et al., 1989).

Catalysis and Material Science

The compound and its derivatives have also found relevance in catalysis and material science. For instance, studies on catalytic asymmetric hydroformylation using chiral bidentate phosphorus ligands bearing saturated ring skeletons highlight the compound's utility in stereoselective synthesis (Hayashi et al., 1979). Additionally, the compound's derivatives have been used in chemo- and stereoselective catalytic reactions, further showcasing its application in producing complex molecular architectures with high stereocontrol (Yakura et al., 1999).

Eigenschaften

IUPAC Name |

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (2R,5R)-5-acetyloxy-1,3-oxathiolane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O5S/c1-9(2)12-6-5-10(3)7-13(12)20-15(18)16-21-14(8-22-16)19-11(4)17/h9-10,12-14,16H,5-8H2,1-4H3/t10-,12+,13-,14-,16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYUPOLQFLIRYEQ-PBEGBBSFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C2OC(CS2)OC(=O)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)[C@@H]2O[C@H](CS2)OC(=O)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50433940 |

Source

|

| Record name | (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl (2R,5R)-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl (2R,5R)-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate | |

CAS RN |

147027-09-6 |

Source

|

| Record name | (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl (2R,5R)-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

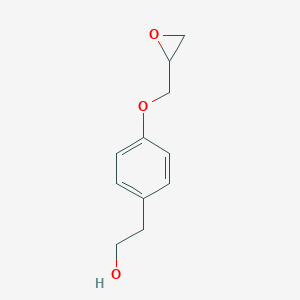

![[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane](/img/structure/B23822.png)